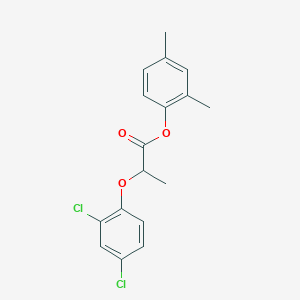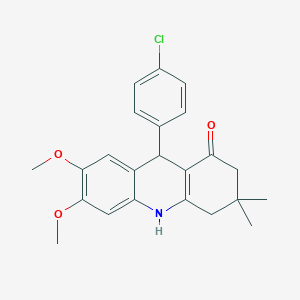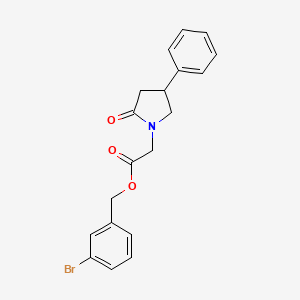![molecular formula C19H10Cl2N2O3 B4106915 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4106915.png)
3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile
Vue d'ensemble
Description
3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile, also known as CNF, is a chemical compound that has been widely used in scientific research for its unique properties. CNF is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. It is a potent inhibitor of microtubule polymerization and has been studied extensively for its potential applications in cancer treatment and other medical fields.
Mécanisme D'action
3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile works by inhibiting microtubule polymerization, which is essential for cell division and growth. By disrupting the formation of microtubules, 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile can prevent cancer cells from proliferating and spreading. Additionally, 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile has been shown to induce cell death in cancer cells through a process known as apoptosis.
Biochemical and Physiological Effects:
3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile has been shown to have several biochemical and physiological effects on cells. It can induce changes in cell morphology, alter the expression of certain genes, and disrupt the function of mitochondria. Additionally, 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile has been shown to have anti-inflammatory effects, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile in scientific research is its potent inhibitory effects on microtubule polymerization. This makes it a useful tool for studying the role of microtubules in various cellular processes. However, 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile is also highly toxic and must be handled with care. Additionally, its insolubility in water can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile. One area of interest is the development of new cancer therapies that incorporate 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile as a key component. Additionally, 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile may have potential applications in treating other diseases, such as neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action of 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile and its potential applications in medicine.
Applications De Recherche Scientifique
3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for chemotherapy. 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of proteins that are associated with these conditions.
Propriétés
IUPAC Name |
(E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3/c20-14-3-1-12(2-4-14)13(11-22)9-16-6-8-19(26-16)17-7-5-15(21)10-18(17)23(24)25/h1-10H/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBWXOOQZVVUEH-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4106838.png)
![5-bromo-2-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4106844.png)

![1-{4-[(1,3-benzoxazol-2-ylthio)acetyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4106858.png)
![methyl 4-({[1-allyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4106862.png)


![1-(2-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4106886.png)
![1-(4-chlorophenyl)-4-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4106894.png)

![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B4106909.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride](/img/structure/B4106923.png)

![methyl 2-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]benzoate](/img/structure/B4106937.png)